1-Butyryl-4-cinnamylpiperazine, also known as bucinnazine or AP-237, is a synthetic opioid analgesic that has garnered attention for its potent analgesic properties. It was initially developed in Japan during the 1970s and has been widely used in China for treating pain, particularly in cancer patients, since 1986. The compound has a molecular formula of C₁₇H₂₄N₂O and a molar mass of approximately 272.392 g/mol . Its structure features a piperazine core substituted with both butyryl and cinnamyl groups, which contribute to its pharmacological activity.
Bucinnazine acts as an opioid analgesic by binding to opioid receptors in the central nervous system (CNS). These receptors are involved in pain perception, and their activation by Bucinnazine produces analgesic effects []. The exact mechanism of how Bucinnazine interacts with these receptors is not fully understood, but it is believed to involve similar mechanisms as other opioid drugs [].
Bucinnazine is a potent opioid with a high potential for abuse and dependence. Similar to other opioids, it can cause respiratory depression, which can be fatal in high doses.
Here are some safety concerns associated with Bucinnazine:
The synthesis of 1-butyryl-4-cinnamylpiperazine typically involves:
This method highlights the importance of both the piperazine structure and the acyl group in determining the compound's pharmacological properties .
1-Butyryl-4-cinnamylpiperazine is primarily used as an analgesic in clinical settings, particularly for managing severe pain in cancer patients. Its effectiveness as an opioid makes it a candidate for further research into pain management therapies. Additionally, its unique structure may allow for modifications that could lead to new derivatives with enhanced therapeutic profiles.
Interaction studies have demonstrated that 1-butyryl-4-cinnamylpiperazine acts as a selective agonist at the μ-opioid receptor. The administration of opioid receptor antagonists like naloxone can reverse its effects and precipitate withdrawal symptoms, indicating that its mechanism of action is closely related to μ-opioid receptor activation . Furthermore, research into its interactions with other neurotransmitter systems may provide insights into potential side effects and drug interactions.
| Compound | Structure Type | Potency | Mechanism of Action | Therapeutic Use |
|---|---|---|---|---|
| 1-Butyryl-4-cinnamylpiperazine | Piperazine derivative | Comparable to morphine | μ-opioid receptor agonist | Pain management |
| Morphine | Natural alkaloid | Standard opioid | μ-opioid receptor agonist | Pain relief |
| Fentanyl | Synthetic opioid | Highly potent | μ-opioid receptor agonist | Severe pain management |
| Buprenorphine | Semi-synthetic opioid | Moderate potency | Partial μ-opioid agonist | Pain management; addiction treatment |
The uniqueness of 1-butyryl-4-cinnamylpiperazine lies in its specific structural modifications that enhance its selectivity for the μ-opioid receptor while potentially reducing side effects associated with other opioids. Its development as a synthetic compound allows for further exploration into derivatives that could provide improved efficacy and safety profiles in pain management therapies.
The synthesis of 1-Butyryl-4-cinnamylpiperazine follows well-established multi-step protocols that demonstrate the versatility of piperazine chemistry. The primary synthetic routes involve sequential functionalization of the piperazine core through nucleophilic substitution and acylation reactions [2].
The nucleophilic acylation of piperazine derivatives with butyryl chloride represents a fundamental transformation in the synthesis of 1-Butyryl-4-cinnamylpiperazine. This process operates through a classic nucleophilic acyl substitution mechanism where the piperazine nitrogen acts as the nucleophile attacking the electrophilic carbonyl carbon of butyryl chloride [4].
The optimal reaction conditions for nucleophilic acylation require careful temperature control, typically initiated at 0-5°C to prevent undesired side reactions, followed by gradual warming to room temperature for reaction completion [5]. Dichloromethane serves as the preferred solvent due to its aprotic nature and ability to solubilize both reactants effectively . Triethylamine functions as the essential base, neutralizing the hydrogen chloride generated during the acylation process and facilitating the nucleophilic attack .
The mechanistic pathway involves initial coordination of the piperazine nitrogen to the carbonyl carbon of butyryl chloride, forming a tetrahedral intermediate. Subsequent elimination of chloride ion and proton abstraction by triethylamine yields the desired N-butyryl product [4]. The reaction demonstrates excellent regioselectivity when conducted under controlled conditions, with minimal formation of disubstituted byproducts [5].
Critical parameters influencing the success of nucleophilic acylation include the molar ratio of reactants, with optimal results achieved using a 1:1 to 1:1.2 ratio of acyl chloride to piperazine [5]. Excess piperazine can be employed to suppress disubstitution, though this approach requires more extensive purification procedures [7]. Reaction monitoring through thin-layer chromatography enables precise control of conversion and minimizes overreaction [5].
The versatility of nucleophilic acylation extends beyond butyryl chloride to encompass various acyl chlorides and anhydrides. Studies have demonstrated that piperazine derivatives can be efficiently acylated using different acyl chlorides in the presence of bases such as triethylamine or potassium carbonate [8]. The reaction typically proceeds with high yields when conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride [5].
Temperature effects on nucleophilic acylation are particularly significant, with elevated temperatures promoting the formation of bisacylated products through reaction at both nitrogen centers [5]. Controlled temperature protocols, maintaining initial temperatures below 5°C, effectively suppress this competing pathway and enhance selectivity for monosubstituted products [5].
The cinnamylation of piperazine represents a crucial step in the synthesis of 1-Butyryl-4-cinnamylpiperazine, involving nucleophilic substitution of cinnamyl halides. This transformation demonstrates the nucleophilic character of piperazine nitrogen atoms and their capacity to displace halide leaving groups from activated allylic systems [9] [10].
Traditional cinnamylation procedures utilize cinnamyl chloride or cinnamyl bromide as electrophilic partners, with the reaction conducted in polar protic solvents such as ethanol or aqueous media [9] . The process typically requires elevated temperatures of 65-75°C to achieve optimal conversion rates, with reaction times ranging from 2-6 hours depending on the specific conditions employed [12].
Phase transfer catalysis represents an innovative approach to cinnamylation, enabling reactions to proceed in aqueous media with enhanced efficiency [10]. The addition of tetrabutylammonium chloride as a phase transfer catalyst facilitates the reaction between piperazine and cinnamyl chloride in water, achieving yields of approximately 74% while maintaining reasonable reaction times [10]. This methodology offers environmental advantages through the use of water as a reaction medium and simplified workup procedures [10].
Microwave-assisted cinnamylation has emerged as a rapid and efficient alternative to conventional heating methods. These protocols enable completion of the reaction within 10-30 minutes at temperatures of 80-120°C, often in solvent-free conditions or with minimal solvent usage [13]. The enhanced reaction rates observed under microwave irradiation result from efficient energy transfer and localized heating effects [13].
The Buchwald-Hartwig coupling methodology provides an alternative approach for cinnamylation, particularly useful for challenging substrates or when high selectivity is required [13]. This palladium-catalyzed process enables the formation of carbon-nitrogen bonds under relatively mild conditions, typically conducted in dioxane at 110°C for 15-19 hours with yields ranging from 43-51% [13]. While reaction times are extended compared to direct nucleophilic substitution, the method offers excellent selectivity and functional group tolerance [13].
Mechanistic studies of cinnamylation reveal that the reaction proceeds through a concerted SN2-type mechanism, with backside attack of the piperazine nitrogen on the cinnamyl carbon bearing the halide leaving group [9]. The allylic nature of the cinnamyl system activates the carbon-halogen bond toward nucleophilic attack, facilitating the displacement reaction [10].
Solvent effects play a crucial role in cinnamylation efficiency, with polar protic solvents such as ethanol promoting ionization of the carbon-halogen bond and stabilizing the developing ionic character in the transition state . Aqueous media can also be employed effectively, particularly when combined with phase transfer catalysis or when working with highly water-soluble piperazine substrates [10].
The development of structural analogs of 1-Butyryl-4-cinnamylpiperazine encompasses diverse chemical modifications designed to explore structure-activity relationships and enhance pharmaceutical properties. These modifications include the incorporation of adamantane moieties and systematic exploration of positional isomerism effects.
Adamantane-piperazine hybrid derivatives represent a significant class of structural analogs that combine the unique three-dimensional structure of adamantane with the pharmacologically relevant piperazine core. These compounds exhibit enhanced lipophilicity and improved membrane penetration properties due to the rigid, hydrophobic adamantyl group .
The synthesis of 1-(1-Adamantyl)piperazine typically involves nucleophilic substitution reactions between adamantyl halides and piperazine under basic conditions . The most common approach utilizes 1-bromoadamantane as the electrophilic partner, reacting with piperazine in the presence of potassium carbonate in acetonitrile at elevated temperatures . This methodology achieves yields in the range of 60-85% and provides access to the fundamental adamantyl-piperazine framework .
Advanced adamantane-piperazine hybrids include carbothioimidate derivatives, which are synthesized through multi-component reactions involving adamantyl isothiocyanates and piperazine derivatives [15] [16]. The reaction of N-(adamantan-1-yl)morpholine-4-carbothioamide with benzyl bromides in acetone, conducted in the presence of anhydrous potassium carbonate, yields 4-arylmethyl (Z)-N'-(adamantan-1-yl)-morpholine-4-carbothioimidates with yields ranging from 45-78% [15].
Similarly, 4-arylmethyl (Z)-N'-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioimidates are prepared through analogous procedures, achieving yields of 52-89% [16]. These compounds demonstrate the versatility of adamantane-piperazine chemistry and provide access to structurally diverse analogs with potential pharmaceutical applications [15] [16].
The preparation of adamantyl-piperidine derivatives follows related synthetic strategies, involving the condensation of adamantan-1-yl isothiocyanate with piperidine in ethanol to yield N-(adamantan-1-yl)piperidine-1-carbothioamide [17]. Subsequent reaction with aryl bromides in N,N-dimethylformamide provides the corresponding carbothioimidate products with yields of 55-75% [17].
Crystallographic analysis of adamantane-piperazine hybrids reveals important conformational preferences and intermolecular interactions [17]. The adamantyl moiety consistently adopts a chair conformation, while the piperazine or piperidine rings also prefer chair conformations [17]. Torsion angles between the adamantyl and heterocyclic components influence the overall molecular geometry, with syn-clinal and anti-periplanar conformations observed depending on the specific substitution pattern [17].
The biological properties of adamantane-piperazine hybrids are significantly influenced by the adamantyl substitution. The rigid, lipophilic adamantane framework enhances membrane penetration and may improve pharmacokinetic properties . Studies have demonstrated that adamantyl-piperazine derivatives exhibit diverse biological activities, including antimicrobial effects against both Gram-positive and Gram-negative bacteria [18] [15].
Positional isomerism in aryl-alkenyl substituents represents a crucial aspect of piperazine derivative chemistry, significantly influencing both synthetic accessibility and biological activity. The systematic study of positional isomers provides valuable insights into structure-activity relationships and conformational preferences [19] [20].
The 2,3-disubstituted piperazine derivatives demonstrate distinct stereochemical behavior, with anti-isomers being thermodynamically more stable than syn-isomers [19]. However, synthetic methods often provide kinetic control, favoring the formation of syn-products initially [19]. The energy difference between anti and syn isomers typically ranges from 2-4 kcal/mol, making thermal equilibration accessible under appropriate conditions [19].
Photocatalytic hydrogen atom transfer (HAT) epimerization has emerged as an effective method for converting kinetically favored syn-isomers to thermodynamically preferred anti-isomers [19]. This methodology employs visible light-mediated catalysis with thiyl radicals to achieve stereoselective epimerization, often providing excellent yields and diastereoselectivities [19].
The 2,5-disubstituted piperazine pattern exhibits different isomerization behavior, with anti-configurations generally preferred thermodynamically [19]. The energy differences between isomers are typically smaller (1-3 kcal/mol) compared to 2,3-disubstituted systems, allowing for more facile equilibration processes [19]. Thermal equilibration methods can be employed effectively for these systems, often without the need for specialized catalytic procedures [19].
In contrast, 2,6-disubstituted piperazines show a preference for syn-configurations due to favorable axial-equatorial orientations that minimize steric interactions [19]. The energy difference between isomers can be substantial (3-5 kcal/mol), making the syn-isomer significantly more stable [19]. Base-catalyzed epimerization procedures are often employed to access the thermodynamically favored syn-products from kinetically formed anti-isomers [19].
E/Z isomerism in the alkenyl portion of aryl-alkenyl substituents adds another layer of complexity to positional isomerism effects [20]. The E (trans) configuration is generally thermodynamically favored over the Z (cis) configuration by 1-2 kcal/mol, consistent with reduced steric interactions in the extended conformation [20]. Photoisomerization methods can be employed to interconvert E and Z isomers, though the thermodynamic preference for the E-isomer often limits the practical utility of this approach [20].
The influence of positional isomerism extends beyond simple thermodynamic considerations to include kinetic effects and reaction selectivity. Synthetic methods may exhibit inherent selectivity for particular isomers based on the mechanism of formation and transition state preferences [19]. Understanding these selectivity patterns enables the rational design of synthetic strategies to access desired isomeric forms [19].
The thermodynamic stability of 1-Butyryl-4-cinnamylpiperazine is characterized by several key parameters that define its resistance to thermal stress and chemical degradation. The compound exhibits a molecular weight of 272.385 g/mol with the chemical formula C₁₇H₂₄N₂O, indicating a relatively stable organic structure with both aromatic and aliphatic components [1] [2].
The thermodynamic stability is fundamentally influenced by the piperazine ring structure, which provides exceptional resistance to thermal degradation compared to linear analogues. Research on piperazine derivatives has demonstrated that six-membered heterocyclic compounds exhibit enhanced thermal stability due to minimized angle strain and torsional strain within the ring system [3] . The piperazine core in 1-Butyryl-4-cinnamylpiperazine benefits from this structural advantage, with the ring maintaining conformational stability across a broad temperature range.
The compound's thermal stability parameters indicate degradation activation energy values comparable to other piperazine derivatives. Studies on related piperazine compounds have shown activation energies for thermal degradation ranging from 161.3 to 328.9 kJ/mol, depending on structural modifications and environmental conditions [5] [6]. The presence of both butyryl and cinnamyl substituents on the piperazine ring is expected to influence these thermodynamic parameters, with the aromatic cinnamyl group potentially providing additional stabilization through π-electron delocalization.
The phase transition behavior of 1-Butyryl-4-cinnamylpiperazine demonstrates distinct thermal characteristics that reflect its molecular structure and intermolecular interactions. The compound exhibits a melting point of 184-185°C for the free base form, while the hydrochloride salt demonstrates elevated melting points ranging from 203-206°C to 211-213°C, depending on crystalline form and purity [7] [8].
The thermal decomposition patterns of 1-Butyryl-4-cinnamylpiperazine follow a complex multi-step process characteristic of substituted piperazine compounds. Initial thermal degradation is anticipated to commence at temperatures exceeding 200°C, based on structural analogues and experimental observations of related piperazine derivatives [9] [3]. The decomposition mechanism likely involves initial cleavage of the more thermolabile substituent groups, followed by degradation of the piperazine ring structure at higher temperatures.
Differential scanning calorimetry studies on similar piperazine compounds indicate that thermal decomposition typically occurs through nucleophilic substitution reactions, with the formation of intermediate degradation products before complete molecular breakdown [5] [6]. For 1-Butyryl-4-cinnamylpiperazine, the butyryl and cinnamyl substituents represent potential sites for initial thermal cleavage, with the cinnamyl group potentially undergoing trans-cis isomerization or elimination reactions under thermal stress.
The compound's thermal decomposition pattern is characterized by an onset temperature around 240-250°C, with significant degradation occurring between 280-300°C, and complete thermal breakdown expected above 300°C. These temperature ranges are consistent with reported thermal stability data for structurally related piperazine derivatives and align with the compound's predicted thermal behavior based on molecular structure analysis [3] .
The solvation dynamics of 1-Butyryl-4-cinnamylpiperazine are fundamentally governed by its amphiphilic molecular structure, which contains both hydrophilic piperazine functionality and lipophilic aromatic and aliphatic substituents. The compound's solvation behavior demonstrates marked preferences for organic solvents over aqueous systems, reflecting its overall lipophilic character as indicated by partition coefficient values.
The molecular structure of 1-Butyryl-4-cinnamylpiperazine creates distinct solvation environments around different functional groups. The piperazine ring system, with its nitrogen atoms capable of hydrogen bonding and electrostatic interactions, provides hydrophilic character, while the cinnamyl and butyryl substituents contribute significantly to lipophilic interactions. This structural duality results in complex solvation dynamics that vary substantially across different solvent systems.
Solvation kinetics for 1-Butyryl-4-cinnamylpiperazine demonstrate rapid dissolution in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, with solubility values reaching 15 mg/mL and 10 mg/mL respectively for related analogues [8]. The dissolution process in these solvents is facilitated by favorable dipole-dipole interactions and the ability of the solvent molecules to effectively solvate both the polar piperazine core and the aromatic cinnamyl substituent.
The partition coefficient of 1-Butyryl-4-cinnamylpiperazine in octanol-water systems represents a critical parameter for understanding its lipophilicity and membrane permeability characteristics. Experimental determinations have yielded logP values ranging from 2.52 to 3.32, indicating moderate to high lipophilicity and preferential partitioning into the organic octanol phase [1] [10].
The measured logP value of 2.52 from ChemSrc databases reflects the compound's balanced hydrophilic-lipophilic character, while the higher value of 3.32 reported by InvivoChem suggests greater lipophilic dominance [1] [10]. This variation in reported values may reflect differences in experimental conditions, pH, or analytical methodologies employed in the determinations.
The octanol-water partition behavior of 1-Butyryl-4-cinnamylpiperazine is influenced by several molecular factors. The piperazine ring contributes hydrophilic character through its nitrogen atoms, which can participate in hydrogen bonding with water molecules. However, this hydrophilic contribution is significantly outweighed by the lipophilic effects of the cinnamyl aromatic system and the butyryl aliphatic chain.
The cinnamyl substituent, with its extended aromatic π-system, demonstrates strong affinity for the octanol phase through hydrophobic interactions and π-π stacking with the aromatic portions of octanol molecules. Similarly, the butyryl group provides additional lipophilic character through van der Waals interactions with the aliphatic portions of octanol molecules. The combined effect of these structural features results in the observed preferential partitioning into the octanol phase.
The pH-dependent solubility behavior of 1-Butyryl-4-cinnamylpiperazine demonstrates significant variation across the physiological pH range, reflecting the ionization characteristics of the piperazine nitrogen atoms. The compound's predicted pKa value of 6.78±0.10 indicates that substantial ionization occurs at physiological pH values, directly influencing aqueous solubility [11] [12].
At acidic pH values below the pKa, the piperazine nitrogen atoms undergo protonation, forming positively charged species that exhibit enhanced water solubility due to increased electrostatic interactions with water molecules. The hydrochloride salt form demonstrates this principle, with reported solubility values of 10 mg/mL in phosphate-buffered saline at pH 7.2 for related analogues [8].
As pH increases above the pKa value, deprotonation occurs progressively, reducing the overall charge on the molecule and decreasing aqueous solubility. This pH-dependent behavior follows the Henderson-Hasselbalch relationship, with the neutral form of 1-Butyryl-4-cinnamylpiperazine exhibiting limited water solubility due to its inherent lipophilic character.
The solubility profile demonstrates maximum aqueous solubility at pH values significantly below the pKa, where complete protonation of the piperazine nitrogens occurs. At pH 2-3, the compound exists predominantly as a dication, exhibiting maximum water solubility. As pH approaches the pKa value, solubility decreases exponentially, reaching minimum values at pH values 2-3 units above the pKa where the neutral form predominates.
In organic solvent systems, pH effects are generally minimal due to the reduced ionization capacity of the nitrogen atoms in non-polar environments. The compound maintains consistent solubility in alcoholic solvents such as ethanol, with reported values of 30 mg/mL for structural analogues, regardless of pH variations within the stable range of these solvent systems [8].